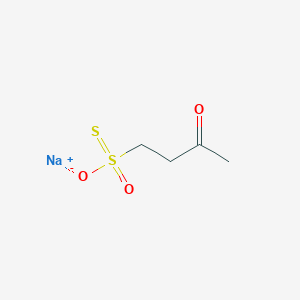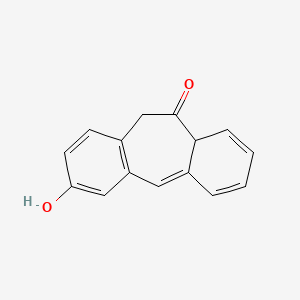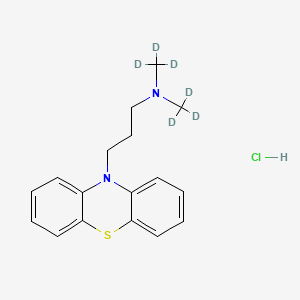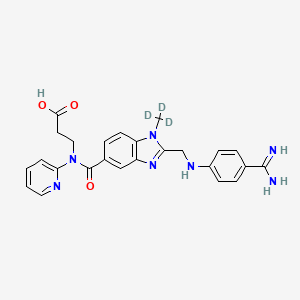
Dabigatran-d3
Overview
Description
Dabigatran-d3 is an internal standard used for the quantification of dabigatran by GC- or LC-MS . Dabigatran is an inhibitor of thrombin and an active metabolite of the thrombin inhibitor prodrug dabigatran etexilate . It also inhibits trypsin but is selective for thrombin and trypsin over plasmin, Factor Xa, activated protein C, and tissue plasminogen activator .
Molecular Structure Analysis
The molecular structure of Dabigatran-d3 is closely related to that of Dabigatran. The X-ray crystal structure of Dabigatran in complex with an antidote reveals many structural similarities of Dabigatran recognition compared with thrombin .
Chemical Reactions Analysis
Dabigatran and Dabigatran etexilate have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of Dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of Dabigatran .
Physical And Chemical Properties Analysis
Dabigatran-d3 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Scientific Research Applications
Thromboembolism Prevention in Orthopedic Surgery
Dabigatran is used as an oral anticoagulant agent for the prevention of thromboembolism, particularly in the setting of orthopedic surgery. It has been licensed worldwide for this application due to its efficacy in preventing blood clots without the need for routine monitoring .
Stroke Prevention in Atrial Fibrillation
As a direct thrombin inhibitor (DTI), Dabigatran is effective in stroke prevention for patients with atrial fibrillation. It offers an alternative to warfarin, with a more favorable pharmacokinetic profile and without the dietary restrictions associated with vitamin K antagonists .
Treatment of Venous Thromboembolism
Dabigatran has been studied for its role in the treatment of venous thromboembolism. Its synthetic and reversible nature as a DTI makes it a valuable option for managing this condition .
Reduction of Primary Tumor Growth
In cancer research, Dabigatran has shown potential in reducing primary tumor growth. Studies in a syngeneic mouse model of breast cancer indicated that treatment with Dabigatran resulted in a reduction of both primary tumor size and metastasis .
Anticoagulant Safety Analysis
The safety profile of Dabigatran as an anticoagulant has been a subject of extensive research. Systematic reviews and meta-analyses have been conducted to compare the risk of bleeding and other adverse events associated with Dabigatran use .
Comparative Studies with Other Anticoagulants
Dabigatran has been compared with other anticoagulants, such as warfarin, in clinical trials to evaluate its effectiveness and safety. These studies help establish Dabigatran’s place in therapeutic protocols .
Pharmacokinetic Research
Research into the pharmacokinetics of Dabigatran provides insights into its absorption, distribution, metabolism, and excretion. This is crucial for understanding its interaction with other drugs and its behavior in different patient populations .
Development of New Oral Anticoagulant Agents
Dabigatran’s discovery and development have paved the way for the creation of new classes of oral anticoagulant agents. It serves as a model for the development of future medications with similar or improved profiles .
Mechanism of Action
Future Directions
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .
properties
IUPAC Name |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747410 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran-d3 | |
CAS RN |
1246817-44-6 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the role of Dabigatran-d3 in quantifying dabigatran levels?
A1: Dabigatran-d3 is a deuterated form of dabigatran used as an internal standard (IS) in mass spectrometry-based analytical methods. [, ] These methods are essential for accurately determining the concentration of free dabigatran in biological samples, such as plasma.
Q2: How does the use of Dabigatran-d3 as an IS improve the accuracy of dabigatran quantification?
A2: Using an IS like Dabigatran-d3 offers several advantages:
- Compensation for variations: It corrects for potential sample loss during preparation and variation in ionization efficiency during analysis. [, ]
- Improved accuracy: By comparing the signal of dabigatran with the signal of the known concentration of Dabigatran-d3, researchers can accurately calculate the dabigatran concentration in the sample. [, ]
- Enhanced reliability: This approach ensures the reliability and reproducibility of the measurements, which is crucial for pharmacokinetic studies and therapeutic drug monitoring of dabigatran. [, ]
Q3: Can you give an example of how Dabigatran-d3 was used in a research setting?
A3: In a study examining the bioequivalence of generic and brand name dabigatran etexilate, researchers utilized a UPLC-MS/MS method with Dabigatran-d3 as the IS. [] This allowed them to accurately quantify free dabigatran in patient plasma samples and compare the pharmacokinetic profiles of the two formulations. []
- Development and Validation of UPLC-MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study.
- Comparison of calibrated dilute thrombin time and aPTT tests with LC-MS/MS for the therapeutic monitoring of patients treated with dabigatran etexilate
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

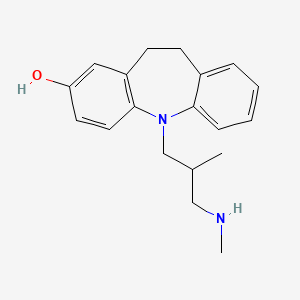
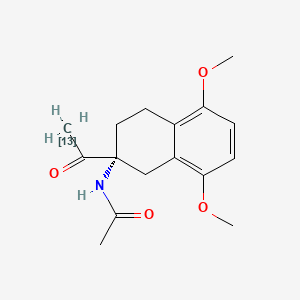


![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

